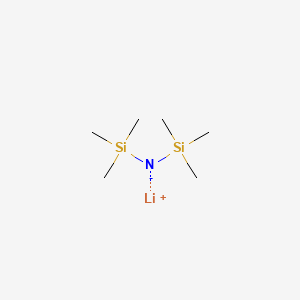
1-环己基-2-巯基咪唑
描述
1-Cyclohexyl-2-mercaptoimidazole is a heterocyclic compound with the molecular formula C9H14N2S. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of an imidazole ring, with a mercapto group (-SH) at the second position of the imidazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
科学研究应用
1-Cyclohexyl-2-mercaptoimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
1-Cyclohexyl-2-mercaptoimidazole is a type of 2-mercaptoimidazole derivative . These compounds are known to interact with the enzyme cytochrome P450 14 α-sterol demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
The interaction of 1-Cyclohexyl-2-mercaptoimidazole with its target enzyme involves the formation of a bond with the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the biosynthesis of sterols. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Pharmacokinetics
Similar compounds like methimazole have high bioavailability and small interindividual variations in their pharmacokinetic profiles
生化分析
Biochemical Properties
1-Cyclohexyl-2-mercaptoimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as thyroid peroxidase, which is crucial in the synthesis of thyroid hormones . The compound’s sulfur-containing moiety allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity. Additionally, 1-Cyclohexyl-2-mercaptoimidazole has been shown to interact with proteins involved in the sympathetic nervous system, influencing the levels of neurotransmitters like dopamine .
Cellular Effects
The effects of 1-Cyclohexyl-2-mercaptoimidazole on various cell types and cellular processes are profound. In brown adipose tissue, it has been observed to increase the concentration of dopamine, indicating its role in modulating sympathetic nervous system activity . This compound also affects cell signaling pathways, particularly those involved in thyroid hormone synthesis, by inhibiting thyroid peroxidase . Furthermore, 1-Cyclohexyl-2-mercaptoimidazole can influence gene expression related to thyroid hormone production and metabolism.
Molecular Mechanism
At the molecular level, 1-Cyclohexyl-2-mercaptoimidazole exerts its effects primarily through enzyme inhibition. It binds to the active sites of enzymes like thyroid peroxidase, preventing the iodination of tyrosine residues in thyroglobulin, a critical step in thyroid hormone synthesis . This binding interaction is facilitated by the sulfur atom in the compound, which forms strong bonds with the enzyme’s active site. Additionally, 1-Cyclohexyl-2-mercaptoimidazole may influence other molecular pathways by modulating the activity of proteins involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Cyclohexyl-2-mercaptoimidazole in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory effects on thyroid peroxidase, although its stability may vary depending on environmental conditions . In in vitro studies, 1-Cyclohexyl-2-mercaptoimidazole has demonstrated consistent effects on dopamine levels in brown adipose tissue, suggesting its potential for long-term modulation of sympathetic nervous system activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-Cyclohexyl-2-mercaptoimidazole vary with dosage. At lower doses, the compound effectively inhibits thyroid peroxidase without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in thyroid hormone levels and potential impacts on metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
1-Cyclohexyl-2-mercaptoimidazole is involved in metabolic pathways related to thyroid hormone synthesis and neurotransmitter regulation. It interacts with enzymes like thyroid peroxidase, influencing the iodination process in thyroglobulin . Additionally, the compound affects metabolic flux in brown adipose tissue by modulating dopamine levels, which can impact overall metabolic activity .
Transport and Distribution
The transport and distribution of 1-Cyclohexyl-2-mercaptoimidazole within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is actively transported into thyroid cells, where it exerts its inhibitory effects on thyroid peroxidase . In brown adipose tissue, 1-Cyclohexyl-2-mercaptoimidazole is distributed in a manner that allows it to modulate dopamine levels effectively .
Subcellular Localization
1-Cyclohexyl-2-mercaptoimidazole is localized primarily in the thyroid gland and brown adipose tissue, where it exerts its biochemical effects. In the thyroid gland, the compound targets the active sites of thyroid peroxidase, inhibiting its activity and affecting thyroid hormone synthesis . In brown adipose tissue, 1-Cyclohexyl-2-mercaptoimidazole influences dopamine levels, suggesting its localization within cellular compartments involved in neurotransmitter synthesis and release .
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-mercaptoimidazole can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized to produce the desired imidazole derivative. The reaction conditions typically involve heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 1-cyclohexyl-2-mercaptoimidazole may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-Cyclohexyl-2-mercaptoimidazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imidazole ring can participate in reduction reactions under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated imidazole derivatives.
相似化合物的比较
2-Mercaptoimidazole: Lacks the cyclohexyl group, making it less hydrophobic.
1-Methyl-2-mercaptoimidazole: Contains a methyl group instead of a cyclohexyl group, affecting its solubility and reactivity.
1,4-Diaryl-2-mercaptoimidazoles: These derivatives have aryl groups, which can enhance their biological activity.
Uniqueness: 1-Cyclohexyl-2-mercaptoimidazole is unique due to the presence of the cyclohexyl group, which increases its hydrophobicity and potentially enhances its interaction with lipid membranes. This structural feature may contribute to its distinct biological activities compared to other mercaptoimidazole derivatives.
属性
IUPAC Name |
3-cyclohexyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCKULYVNFTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214069 | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64038-58-0 | |
| Record name | 1-Cyclohexyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Cyclohexyl-2-mercaptoimidazole help researchers study the sympathetic nervous system (SNS)?
A: 1-Cyclohexyl-2-mercaptoimidazole inhibits the enzyme dopamine-beta-hydroxylase (DA-beta-hydroxylase). [, ] This enzyme is responsible for converting dopamine to norepinephrine. By blocking this conversion, 1-Cyclohexyl-2-mercaptoimidazole causes dopamine to accumulate in tissues. Researchers can then measure the accumulated dopamine levels as an indirect indicator of SNS activity in that specific tissue.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)

![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
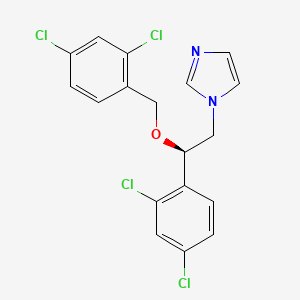
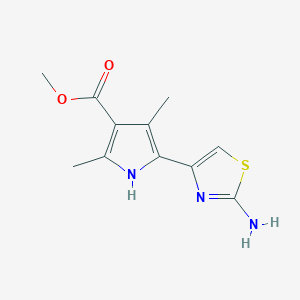
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B1225641.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
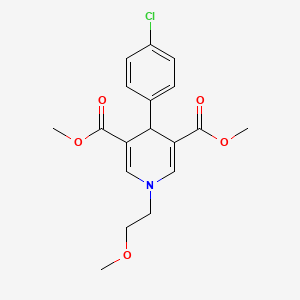
![N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225648.png)
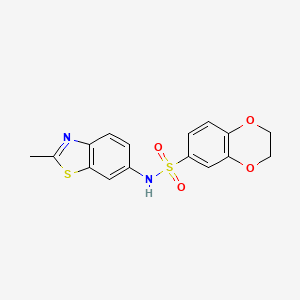
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)
